Éther d'aminopropyle de la thyroxine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

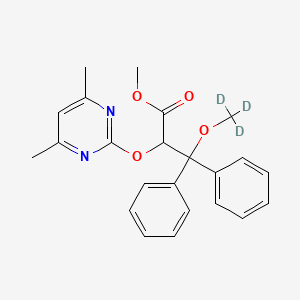

Thyroxine Aminopropyl Ether is a synthetic derivative of thyroxine, a hormone produced by the thyroid gland. This compound has garnered interest due to its unique chemical structure and biological activity, making it a subject of study for potential therapeutic and environmental applications.

Applications De Recherche Scientifique

Thyroxine Aminopropyl Ether has a wide range of scientific research applications:

Chemistry: It is used as a biochemical reagent in proteomics research to study protein interactions and functions.

Biology: The compound is studied for its role in regulating thyroid hormone activity and its potential effects on metabolic processes.

Medicine: Thyroxine Aminopropyl Ether is explored for its therapeutic potential in treating thyroid-related disorders and other metabolic diseases.

Industry: The compound’s unique properties make it a candidate for environmental applications, such as in the development of biosensors and environmental monitoring tools.

Mécanisme D'action

Target of Action

Thyroxine Aminopropyl Ether, also known as Levothyroxine, primarily targets the thyroid hormone receptors α and β (TRα, TRβ) in the body . These receptors are crucial for the regulation of metabolism, development, and growth in nearly every organ .

Mode of Action

Levothyroxine is a synthetically prepared levo-isomer of the thyroid hormone thyroxine (T4), a tetra-iodinated tyrosine derivative . It acts as a replacement in deficiency syndromes such as hypothyroidism . It binds to the thyroid hormone receptors, altering genomic activity via nuclear receptors . It can also exert non-genomic activity through interactions with mitochondrial and plasma membrane proteins .

Biochemical Pathways

The thyroid hormone synthetic pathway comprises several steps :

Pharmacokinetics

The bioavailability of Levothyroxine is about 70% following an oral dose, with absorption occurring mainly in the ileum and jejunum . Maximum plasma concentrations of Levothyroxine are achieved about 3 hours after an oral dose . The long terminal half-life of orally administered Levothyroxine, about 7.5 days, is consistent with once-daily dosing .

Result of Action

Levothyroxine replacement therapy for people with hypothyroidism reverses many metabolic disturbances associated with hypothyroidism including resetting of reduced energy expenditure and metabolic rate, correction of dyslipidaemia, improvement in insulin sensitivity and glycaemic control, and reversal of a pro-inflammatory and procoagulant state .

Action Environment

Environmental factors such as temperature, photoperiod, pond drying, food restriction, and ultraviolet radiation can influence the action of thyroid hormones . Moreover, certain environmental contaminants like polychlorinated-biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) can disrupt thyroid hormone action .

Analyse Biochimique

Biochemical Properties

Thyroxine Aminopropyl Ether plays a significant role in biochemical reactions, particularly those involving thyroid hormones. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the thyroid hormone receptors (TRs), which are nuclear receptors that mediate the effects of thyroid hormones . These interactions are crucial for the regulation of gene expression and metabolic processes. Additionally, Thyroxine Aminopropyl Ether is involved in the deiodination process, where it is converted into active or inactive forms of thyroid hormones by deiodinase enzymes .

Cellular Effects

Thyroxine Aminopropyl Ether influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects the function of different cell types by modulating the activity of thyroid hormone receptors and other related proteins . This compound can enhance or inhibit the expression of specific genes, thereby impacting cellular metabolism and energy homeostasis. For instance, it can increase the basal metabolic rate (BMR) and promote thermogenesis in cells .

Molecular Mechanism

At the molecular level, Thyroxine Aminopropyl Ether exerts its effects through binding interactions with thyroid hormone receptors and other nuclear proteins. These interactions lead to the formation of transcriptional complexes that regulate the expression of thyroid hormone-responsive genes . The compound can also influence enzyme activity, either by inhibiting or activating specific enzymes involved in thyroid hormone metabolism . These molecular mechanisms are essential for maintaining the balance of thyroid hormone levels in the body.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thyroxine Aminopropyl Ether can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to Thyroxine Aminopropyl Ether can lead to alterations in cellular metabolism and gene expression, which may have implications for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Thyroxine Aminopropyl Ether vary with different dosages in animal models. At low doses, the compound can enhance metabolic processes and improve energy homeostasis . At high doses, it may cause toxic or adverse effects, such as hyperthyroidism or metabolic imbalances . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

Thyroxine Aminopropyl Ether is involved in several metabolic pathways, including the deiodination of thyroid hormones. It interacts with enzymes such as deiodinases, which convert thyroxine into its active or inactive forms . These interactions are crucial for regulating the levels of thyroid hormones in the body and maintaining metabolic balance . The compound can also affect metabolic flux and metabolite levels, influencing overall metabolic processes .

Transport and Distribution

The transport and distribution of Thyroxine Aminopropyl Ether within cells and tissues are mediated by specific transporters and binding proteins. Monocarboxylate transporters (MCTs) and organic anion transporting polypeptides (OATPs) are known to facilitate the cellular uptake and efflux of thyroid hormones, including Thyroxine Aminopropyl Ether . These transporters play a crucial role in determining the localization and accumulation of the compound within different tissues .

Subcellular Localization

Thyroxine Aminopropyl Ether is localized in various subcellular compartments, including the nucleus, mitochondria, and microsomes . Its activity and function can be influenced by its subcellular localization, as it interacts with different biomolecules in these compartments . Targeting signals and post-translational modifications may direct the compound to specific organelles, affecting its overall activity and function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Thyroxine Aminopropyl Ether involves the reaction of thyroxine with aminopropyl ether under controlled conditions. The process typically requires a solvent such as methanol and an acid catalyst like sulfuric acid to facilitate the reaction. The reaction is carried out at a specific temperature to ensure optimal yield and purity .

Industrial Production Methods: In industrial settings, the production of Thyroxine Aminopropyl Ether follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the enantiomeric purity of the product. The industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Thyroxine Aminopropyl Ether undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize Thyroxine Aminopropyl Ether.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the molecule.

Major Products Formed: The major products formed from these reactions include various derivatives of Thyroxine Aminopropyl Ether with altered biological activities. These derivatives are studied for their potential therapeutic applications .

Comparaison Avec Des Composés Similaires

Thyroxine (T4): The primary hormone produced by the thyroid gland, which is converted to the more active triiodothyronine (T3) in peripheral tissues.

Triiodothyronine (T3): The active form of thyroid hormone that exerts significant biological effects.

Diiodothyronines: Metabolites of thyroxine with distinct biological activities.

Iodothyronamines: Compounds derived from thyroxine with potential therapeutic applications.

Uniqueness: Thyroxine Aminopropyl Ether is unique due to its synthetic origin and the presence of an aminopropyl ether group, which enhances its stability and biological activity compared to natural thyroid hormones. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Propriétés

Numéro CAS |

1797884-40-2 |

|---|---|

Formule moléculaire |

C18H18I4N2O4 |

Poids moléculaire |

833.97 |

Nom IUPAC |

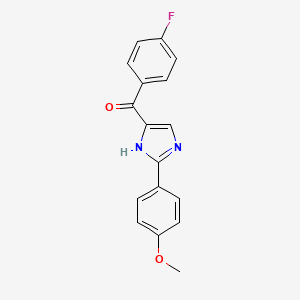

(2S)-2-amino-3-[4-[4-(3-aminopropoxy)-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid |

InChI |

InChI=1S/C18H18I4N2O4/c19-11-4-9(6-15(24)18(25)26)5-12(20)17(11)28-10-7-13(21)16(14(22)8-10)27-3-1-2-23/h4-5,7-8,15H,1-3,6,23-24H2,(H,25,26)/t15-/m0/s1 |

Clé InChI |

LKBFZRCWERFDDM-HNNXBMFYSA-N |

SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OCCCN)I)I)CC(C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590256.png)